

Comparative Overview: Dasatinib and WH-4-124-2

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Compound Focus: WH-4-023

Cat. No.: S548126

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The following table summarizes the available information for Dasatinib and the related research compound WH-4-124-2.

Feature	Dasatinib	WH-4-124-2
Primary Target(s)	ABL, SRC-family kinases (including LCK), c-KIT [1] [2] [3]	c-Src (particularly in complex with FAK) [4]
Key Mechanism	Potent multi-kinase inhibitor; binds to multiple kinase targets with high affinity [1] [2].	Selective inhibitor of the 'DFG-out' conformation of c-Src induced by FAK binding [4].
Potency (IC50)	c-Src: 0.8 nM (cell-free assay) [1]	c-Src/pFAK complex: Nanomolar range (specific value not provided) [4]
Selectivity	Broad multi-kinase activity; inhibits ABL, SRC-family, c-KIT, and others [1] [2].	~5-fold selective for c-Src when bound to phospho-FAK peptide vs. c-Src alone [4].
Primary Research/Clinical Applications	CML, Ph+ ALL, T-ALL (especially with LCK/preTCR activation), AML subsets (e.g., with FLT3/ITD), overcoming GC-resistance in B-ALL [1] [2] [5].	Proof-of-concept for selective inhibition of a specific disease-associated c-Src/FAK complex conformation [4].

Feature	Dasatinib	WH-4-124-2
Key Experimental Evidence	Cell-free IC50 assays, growth inhibition in numerous cell lines, in vivo PDX models, clinical trials for leukemia [1] [2].	In vitro kinase assays (Z'-Lyte) showing peptide-dependent activity, molecular docking studies [4].

Detailed Experimental Data and Protocols

For researchers looking to understand or replicate the key findings, here is a summary of the critical experimental methodologies.

Dasatinib Screening Protocol

The extensive data on Dasatinib's efficacy comes from a wide array of standardized and research assays.

- **Cell-Free Kinase Assays:** Used to determine IC50 values against purified kinases. For example, its IC50 for c-Src is reported as **0.8 nM** in a biochemical assay [1].
- **Ex Vivo Drug Sensitivity Screening (Primary Cells):** Primary leukemia cells are co-cultured with mesenchymal stromal cells and treated with a serial dilution of Dasatinib. Cell viability is often measured after 2-3 days using assays like Cell Titer Glo, and IC50 or Drug Sensitivity Scores (DSS) are calculated [2] [5].
- **In Vivo Patient-Derived Xenograft (PDX) Models:** Immunodeficient mice (e.g., NSG-SGM3) are injected with primary human leukemia cells. After engraftment, mice are treated with Dasatinib (e.g., 10 mg/kg, orally, twice daily). Leukemic burden and mouse survival are monitored to assess efficacy [2].

WH-4-124-2 Screening Protocol [4]

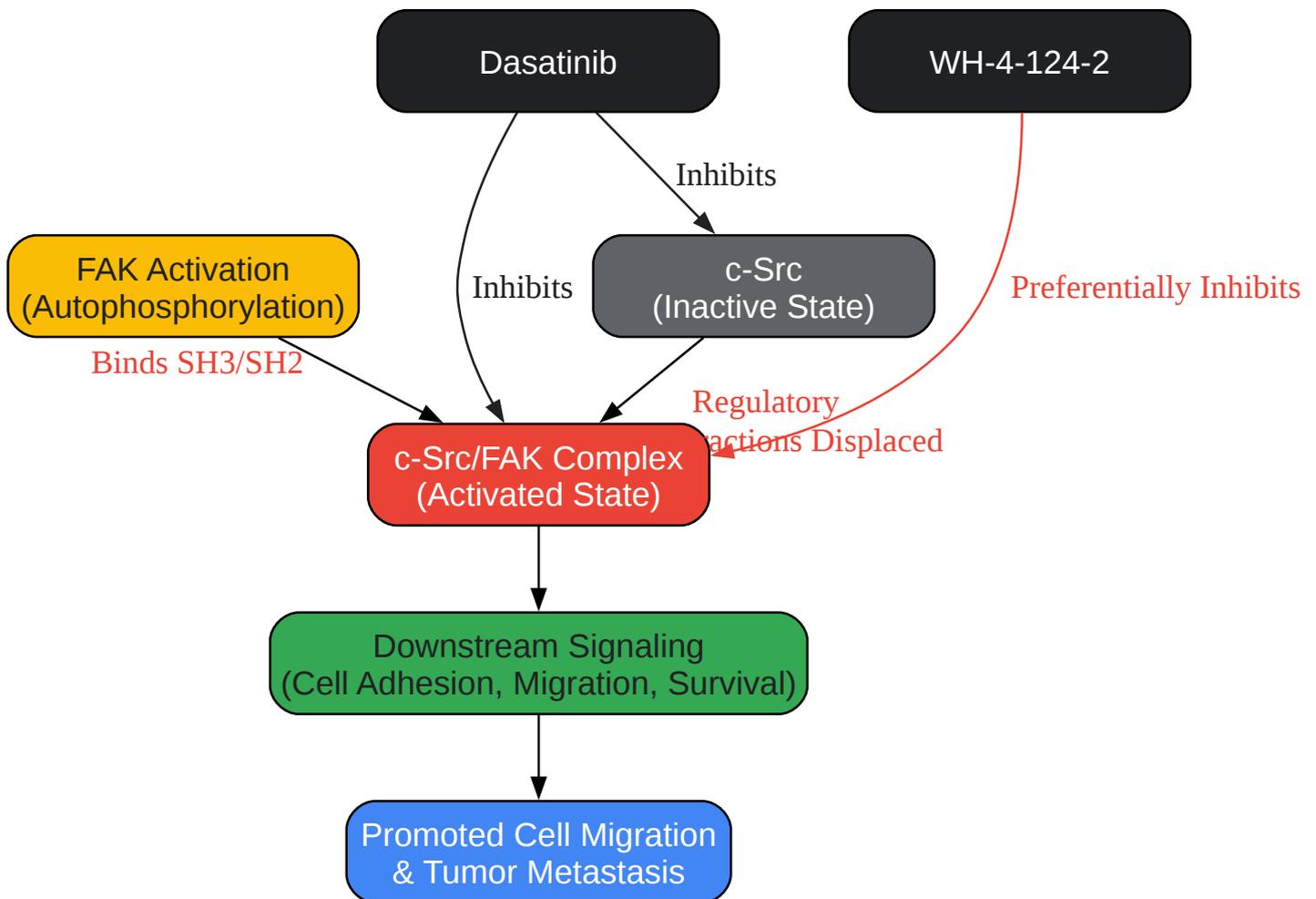
The identification of WH-4-124-2 was based on a strategy to find conformation-selective inhibitors.

- **Assay Principle:** A screening assay was designed where c-Src kinase activity was made dependent on binding to a phosphopeptide derived from FAK. This aimed to identify inhibitors that preferentially target the active, FAK-bound complex.
- **Enzyme Source:** Recombinant c-Src (Src-YEEI) was purified from Sf9 insect cells.

- **Screening Assay:** The FRET-based Z'-Lyte kinase assay was used. c-Src was pre-incubated with or without the pFAK peptide, and the reaction was initiated with ATP and a FRET-peptide substrate. Phosphorylation protects the substrate from a development protease, preserving the FRET signal.
- **Identification:** A library of 586 kinase-biased compounds was screened, identifying WH-4-124-2 as a hit with nanomolar potency and 5-fold selectivity for the c-Src/pFAK peptide complex.

Mechanism of Action and Signaling Pathways

The two compounds exemplify different therapeutic strategies: broad multi-kinase inhibition versus state-selective targeting.



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Research Implications and Context

- **Dasatinib** is a well-established clinical agent with a broad spectrum of activity. Its multi-target nature is advantageous in heterogeneous cancers but can also lead to off-target effects, such as pleural effusion and pulmonary hypertension [6]. Its recently discovered utility in T-ALL and for overcoming glucocorticoid resistance in B-ALL highlights its continued relevance in research [2] [7].
- **WH-4-124-2** represents a **proof-of-concept for a "state-selective" inhibition strategy**. Its value lies not in clinical application, but in demonstrating that it's possible to develop inhibitors that target a kinase only when it is in a specific, disease-relevant conformation (like the FAK-bound state of c-Src in metastasis) [4]. This approach could lead to more precise therapeutics with fewer side effects.

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References

1. Dasatinib | Src inhibitor | Mechanism | Concentration [selleckchem.com]
2. Network-based systems pharmacology reveals ... [pmc.ncbi.nlm.nih.gov]
3. In silico and preclinical drug screening identifies dasatinib ... [nature.com]
4. A Discovery Strategy for Selective Inhibitors of c-Src in ... [pmc.ncbi.nlm.nih.gov]
5. Dasatinib response in acute myeloid leukemia is correlated ... [haematologica.org]
6. Comparison of Dasatinib- and Imatinib-Related Cardiotoxic ... [pubmed.ncbi.nlm.nih.gov]
7. Dasatinib overcomes glucocorticoid resistance in B-cell ... [nature.com]

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